A Comprehensive Technical Guide to Methyl 3-nitro-4-(piperazin-1-yl)benzoate
A Comprehensive Technical Guide to Methyl 3-nitro-4-(piperazin-1-yl)benzoate
An Essential Building Block in Modern Medicinal Chemistry
Methyl 3-nitro-4-(piperazin-1-yl)benzoate is a heterocyclic compound of significant interest in the fields of medicinal and organic chemistry. Its unique molecular architecture, which combines a nitro-substituted benzene ring with a piperazine moiety and a methyl ester, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, offering a crucial resource for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Methyl 3-nitro-4-(piperazin-1-yl)benzoate is a structurally precise molecule featuring key functional groups that dictate its chemical behavior. The piperazine ring, a common pharmacophore, is known to improve the pharmacokinetic properties of drug candidates.[1] The nitro group and the methyl ester are highly versatile handles for further chemical modification.
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | Methyl 3-nitro-4-(piperazin-1-yl)benzoate | Oakwood Chemical[2] |
| Synonyms | 3-Nitro-4-piperazin-1-yl-benzoic acid methyl ester | Oakwood Chemical[2] |
| CAS Number | 192441-86-4 | Oakwood Chemical[2] |
| Molecular Formula | C12H15N3O4 | Oakwood Chemical[2] |
| Molecular Weight | 265.27 g/mol | Oakwood Chemical[2] |
The presence of both an acidic nitroaromatic system and a basic piperazine ring gives the molecule a unique electronic profile, making it a subject of interest for creating compounds with specific electronic and optical properties.[3]
Synthesis and Mechanistic Insights
The primary route for synthesizing Methyl 3-nitro-4-(piperazin-1-yl)benzoate is through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method is a cornerstone of synthetic organic chemistry for building complex aromatic systems.
Causality in Synthesis Design:
The choice of starting materials is critical. The reaction typically employs a precursor like methyl 4-chloro-3-nitrobenzoate or methyl 4-fluoro-3-nitrobenzoate. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon atom highly susceptible to nucleophilic attack. This can lead to milder reaction conditions compared to using a chloro-substituent.[4] The piperazine acts as the nucleophile, displacing the halide to form the final product.
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a generalized procedure based on established methods for similar substitutions.[4][5]
Materials:
-
Methyl 4-fluoro-3-nitrobenzoate (1 equivalent)
-
Piperazine (1.2 equivalents)
-
A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
An inorganic base such as Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 4-fluoro-3-nitrobenzoate in the chosen polar aprotic solvent.
-
Addition of Reagents: Add piperazine and potassium carbonate to the solution. The base is crucial as it deprotonates one of the piperazine nitrogens, increasing its nucleophilicity, and also neutralizes the hydrofluoric acid byproduct formed during the reaction.
-
Reaction Conditions: Heat the mixture, typically to a temperature between 80-120 °C, and stir for several hours.
-
Monitoring: The reaction progress can be monitored effectively using Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material spot.[4]
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by column chromatography or recrystallization to obtain Methyl 3-nitro-4-(piperazin-1-yl)benzoate of high purity.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis via Nucleophilic Aromatic Substitution.
Spectroscopic Characterization
The structural integrity of the synthesized compound is typically confirmed through a suite of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's functional groups and overall structure.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the methyl ester singlet (around 3.9 ppm), and the protons on the piperazine ring.[3]
-
¹³C NMR: The carbon spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons (with shifts influenced by the nitro and piperazine substituents), and the carbons of the piperazine ring.
-
FTIR: Infrared spectroscopy is expected to show strong absorption bands for the carbonyl (C=O) stretch of the ester (typically around 1720-1740 cm⁻¹) and characteristic stretches for the nitro group (NO₂) near 1520 and 1350 cm⁻¹.[3][6]
-
Mass Spectrometry: This technique will confirm the molecular weight of the compound, with the molecular ion peak corresponding to its calculated mass.
Reactivity and Strategic Applications in Drug Discovery
The true value of Methyl 3-nitro-4-(piperazin-1-yl)benzoate lies in its potential for chemical diversification. Its functional groups serve as strategic points for modification to build libraries of compounds for biological screening.
Key Reaction Pathways:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is fundamental, as the resulting aniline derivative opens up a vast array of subsequent reactions, including amide bond formation, sulfonamide synthesis, and diazotization.
-
Functionalization of Piperazine: The secondary amine in the piperazine ring is a nucleophilic site available for alkylation, acylation, or sulfonylation reactions.[7] This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs.[8]
-
Modification of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides through aminolysis. This provides another point of diversification for modulating the physicochemical properties of derivatives.
Diagram of Potential Derivatizations:
Caption: Key reactive sites and potential derivatization pathways for the title compound.
The piperazine scaffold itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with activities ranging from antipsychotic to anticancer.[1][9] Therefore, derivatives of Methyl 3-nitro-4-(piperazin-1-yl)benzoate are promising candidates for the development of new therapeutic agents.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed. This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Aromatic nitro compounds can be toxic, and care should be taken to avoid inhalation, ingestion, and skin contact.
References
- Benchchem. Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate.
- Ward, J. F., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. National Institutes of Health.
- Benchchem. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4.
- Khan, I., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PMC - NIH.
- Oakwood Chemical. 3-Nitro-4-piperazin-1-yl-benzoic acid methyl ester.
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate.
- Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
- Benchchem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
Sources
- 1. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Nitro-4-piperazin-1-yl-benzoic acid methyl ester [oakwoodchemical.com]
- 3. Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate|CAS 65715-48-2 [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 6. southalabama.edu [southalabama.edu]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
